molecular formula C12H16N4O2 B2379255 N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine CAS No. 2097861-78-2

N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine

Cat. No.: B2379255
CAS No.: 2097861-78-2
M. Wt: 248.286
InChI Key: FQIMVKFDSAJQIE-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{2-oxa-5-azabicyclo[22Its complex structure enables the exploration of novel drug design and synthesis, making it a promising candidate for therapeutic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure and the subsequent functionalization to introduce the pyridazin-3-amine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is critical to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the pyridazin-3-amine moiety.

    N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine derivatives:

Uniqueness

This compound stands out due to its unique combination of a bicyclic structure and a pyridazin-3-amine moiety. This combination provides a versatile platform for the development of new compounds with diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[6-(dimethylamino)pyridazin-3-yl]-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-15(2)11-4-3-10(13-14-11)12(17)16-6-9-5-8(16)7-18-9/h3-4,8-9H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIMVKFDSAJQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)N2CC3CC2CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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